Heptanohydrazide can be derived from heptanoic acid through a hydrazine reaction. It falls under the classification of hydrazides, which are compounds containing the functional group -C(O)NH-NH2. This classification is important as it highlights the compound's potential reactivity and applications in synthetic organic chemistry.
Heptanohydrazide can be synthesized through several methods, with the most common being:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or methanol can enhance solubility and reaction kinetics.
Heptanohydrazide has a molecular formula of and a molecular weight of approximately 172.23 g/mol. The structure features a linear chain of seven carbon atoms with a hydrazide group at one end.
Heptanohydrazide participates in various chemical reactions, including:
These reactions are crucial for synthesizing more complex organic molecules in pharmaceutical chemistry.
The mechanism by which heptanohydrazide exerts its effects primarily involves its ability to form stable complexes with metal ions or to act as a nucleophile in various reactions. The presence of both carbonyl and amine functionalities allows for diverse reactivity patterns, making it valuable in synthetic routes for drug development.
Heptanohydrazide is utilized in various scientific domains:
The therapeutic application of hydrazide-containing compounds spans millennia, evolving from serendipitous discoveries to rational design paradigms. Ancient medical systems utilized natural products harboring hydrazide-like functionalities, though their structural characterization awaited modern analytical techniques. Mesopotamian records (2600 B.C.) document Cupressus sempervirens oils containing terpenoids with hydrazone-forming capacity, employed empirically for respiratory ailments. Similarly, Egyptian pharmacopeia (Ebers Papyrus, 2900 B.C.) described plant-based formulations later found to contain hydrazide precursors [1].
The 20th century witnessed targeted development:
Table 1: Key Hydrazide Derivatives in Therapeutic History
Compound | Era | Primary Therapeutic Application | Structural Significance of Hydrazide |
---|---|---|---|
Natural Product Extracts (e.g., Commiphora) | Ancient (2600 BC) | Anti-inflammatory, Cough/Cold | Uncharacterized precursors |
Isoniazid | 1950s | Antitubercular | Directly inhibits enoyl-ACP reductase |
Hydralazine | 1950s | Antihypertensive | Prodrug requiring bioactivation to NO donor |
Modern Fragments | 2000s-Present | Targeted enzyme inhibition | Binding site probes for rational drug design |
The hydrazide group (–CONHNH₂) imparts unique electronic and steric properties crucial for bioactivity:
Table 2: Key Interactions Enabled by the Hydrazide Moieity in Biological Systems
Interaction Type | Target Residue/Cofactor | Functional Consequence | Example Therapeutic Class |
---|---|---|---|
Hydrogen Bond Donor | Carbonyl O (Asp/Glu), Backbone C=O | Enzyme inhibition, Receptor antagonism | MAO Inhibitors, Anticonvulsants |
Hydrogen Bond Acceptor | Ser/Thr/Tyr OH, Lys/Arg NH₃⁺ | Stabilization of binding pose | Antibacterials (e.g., Isoniazid analogs) |
Metal Coordination | Zn²⁺, Fe²⁺/³⁺, Cu²⁺ in active sites | Disruption of catalytic activity | Anticancer metalloenzyme inhibitors |
π-Stacking/Cation-π | Aromatic residues (Phe, Tyr, Trp) | Enhanced binding affinity | DNA-intercalating agents |
Heptanohydrazide (C₇H₁₆N₂O, CAS 22371-32-0, MW 144.22 g/mol) represents a structurally defined aliphatic hydrazide featuring a saturated seven-carbon chain (heptanoyl) linked to the –CONHNH₂ group. Its molecular formula is C₇H₁₆N₂O . This configuration places it within a niche characterized by:
Table 3: Positioning of Heptanohydrazide Among Key Hydrazide Pharmacophores
Hydrazide Type | Representative Structure | Key Physicochemical Properties | Typical Target Applications |
---|---|---|---|
Heptanohydrazide | CH₃(CH₂)₅CONHNH₂ | Moderate Log P (~1.5-2.0); Amphiphilic | Metabolic enzymes, CNS targets (potential), Prodrugs |
Aromatic (e.g., Isoniazid) | Pyridine-CONHNH₂ | Lower Log P (~0.5); Highly polar | Antibacterials, MAO Inhibitors |
Short-chain Aliphatic (e.g., Acetohydrazide) | CH₃CONHNH₂ | Low Log P (<0); High solubility | Chemical intermediates, Metal chelators |
Heterocyclic (e.g., Hydralazine) | Phthalazine-CONHNH₂ | Variable Log P; Planar conformation | Cardiovascular, Anticancer |
Recent studies explore heptanohydrazide’s potential in synthesizing enzyme inhibitors targeting hydroxysteroid dehydrogenases (HSDs) – enzymes critical in steroid hormone regulation implicated in cancer and metabolic diseases. Pharmacophore models emphasize the aliphatic chain’s role in occupying hydrophobic binding tunnels, while the hydrazide coordinates catalytic zinc or forms hydrogen bonds with catalytic tyrosine residues [2]. Fragment-based screening identifies its scaffold as suitable for elaboration into selective HSD17β or 11β-HSD1 inhibitors, leveraging its core as a "vector" for adding specificity-enhancing substituents [2] [5].
Table 4: Documented and Potential Research Applications of Heptanohydrazide
Application Context | Rationale for Use | Key References/Status |
---|---|---|
Metabolic Disorder Therapeutics | Prodrug releasing heptanoate for anaplerosis | [6] (Indirect via triheptanoin) |
Hydroxysteroid Dehydrogenase (HSD) Inhibition | Aliphatic chain occupancy of hydrophobic pockets; Hydrazide coordination | [2] (Pharmacophore modeling) |
Synthetic Intermediate for Hydrazones/Schiff Bases | Condensation with aldehydes/ketones for pH-sensitive prodrugs | Commercial availability |
Fragment-Based Drug Discovery (FBDD) | Core scaffold for targeting enzymes with extended substrate channels | Emerging research area |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: